![molecular formula C22H23ClO4 B2962162 Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 384353-32-6](/img/structure/B2962162.png)
Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate, also known as EMD 57283, is a synthetic compound that belongs to the benzofuran class of compounds. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.
Scientific Research Applications
Renewable PET Production and Catalysts
Catalysis and Renewable Polymers
Research on the use of molecular sieves and Lewis acid catalysts in the production of biobased terephthalic acid precursors showcases the role of furan derivatives in sustainable polymer synthesis. The study by Pacheco et al. (2015) on the pathways and energetics of reactions between ethylene and biomass-derived furans highlights the potential of these reactions in creating renewable PET (polyethylene terephthalate) alternatives (Pacheco, Labinger, Sessions, & Davis, 2015).
Selective Catalysis for Methyl Propanoate
Another study by Clegg et al. (1999) discusses a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, which could provide insights into the manipulation of similar compounds in organic synthesis (Clegg, Elsegood, Eastham, Tooze, Wang, & Whiston, 1999).
Polymers and Material Science
Polymer Synthesis
The living anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates by Ishizone et al. (2003) demonstrates advanced techniques in polymer science, potentially relevant for modifying or utilizing benzofuran derivatives in polymer materials (Ishizone, Han, Okuyama, & Nakahama, 2003).
Advanced Organic Synthesis
Synthesis of Partially Etherified Derivatives
The selective synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene by Fujita et al. (2004) provides a model for the complex organic synthesis that could involve benzofuran derivatives for ligand development or other applications (Fujita, Qi, Verkerk, Dzwiniel, McDonald, & Stryker, 2004).
properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO4/c1-5-25-21(24)19-17-12-16(26-13-14-6-8-15(23)9-7-14)10-11-18(17)27-20(19)22(2,3)4/h6-12H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRFWWUXZXJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)
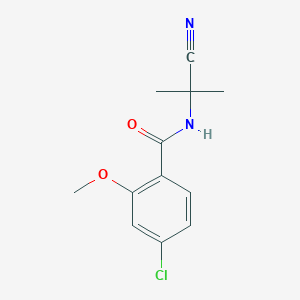
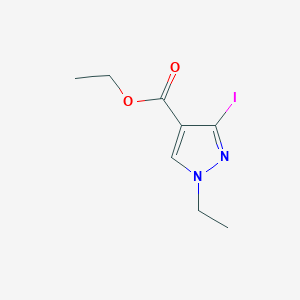

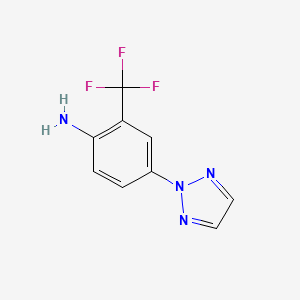
![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2962092.png)

![4-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2962094.png)
![3-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2962096.png)
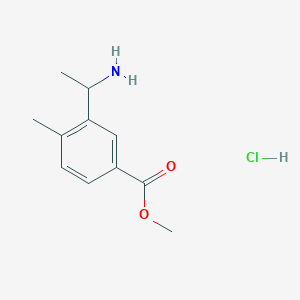

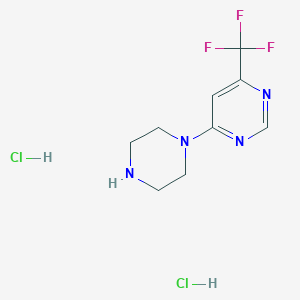
![N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2962100.png)
![6-chloro-N-{2-[(6-chloropyridin-3-yl)formamido]-4-methylpentyl}-N-ethylpyridine-3-carboxamide](/img/structure/B2962102.png)